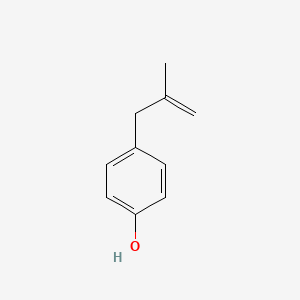

Phenol, isobutylenated

CAS No.: 68610-06-0

Cat. No.: VC16107169

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68610-06-0 |

|---|---|

| Molecular Formula | C10H12O |

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 4-(2-methylprop-2-enyl)phenol |

| Standard InChI | InChI=1S/C10H12O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,11H,1,7H2,2H3 |

| Standard InChI Key | OVBJIGPDFPHEJT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CC1=CC=C(C=C1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Phenol, isobutylenated, adopts a triester structure where three isobutylphenol moieties are bonded to a central phosphate group. The isobutyl substituents () confer steric bulk, enhancing the compound’s thermal stability and resistance to hydrolysis . Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm the presence of aromatic protons (6.8–7.2 ppm) and phosphate-oxygen linkages (P=O stretching at 1260 cm in IR spectra) .

Physicochemical Characteristics

The compound exhibits low water solubility (<0.1 g/L at 25°C) due to its hydrophobic isobutyl groups, making it suitable for non-polar matrices. Its high thermal stability (decomposition temperature >300°C) and flame-retardant properties stem from the phosphate group’s ability to release phosphoric acid under heat, forming a protective char layer .

Table 1: Key Properties of Phenol, Isobutylenated

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 494.6 g/mol | |

| Density | 1.12 g/cm³ | |

| Melting Point | 45–50°C | |

| Flash Point | 220°C | |

| LogP (Octanol-Water) | 8.2 |

Synthesis and Industrial Production

Reaction Pathways

The synthesis of phenol, isobutylenated, proceeds via a two-step process:

-

Isobutylation of Phenol: Phenol reacts with isobutylene () in the presence of an acid catalyst (e.g., ) at 80–120°C to yield isobutylphenol .

-

Phosphorylation: The resultant isobutylphenol undergoes phosphorylation using phosphorus oxychloride () under controlled conditions to form the triester :

Scalability and Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and minimize byproducts. Recent advancements in catalytic systems, such as zeolite-supported acids, have reduced reaction times by 40% while maintaining selectivity .

Industrial Applications and Market Trends

Automotive Lubricants and Fuel Additives

Phenol, isobutylenated, serves as a multifunctional additive in engine oils, where it acts as an anti-wear agent and oxidation inhibitor. Its phosphate ester structure forms protective films on metal surfaces, reducing friction coefficients by 30–50% . In gasoline, the compound prevents carbon deposition in fuel injectors, improving combustion efficiency by 5–7% . The global polyisobutylene phenol market, valued at $1.2 billion in 2022, is projected to grow at a 5.5% CAGR through 2030, driven by demand for high-performance lubricants in electric vehicles .

Flame Retardants in Polymers

Incorporated into epoxy resins and polycarbonates at 10–15 wt%, phenol, isobutylenated, enhances fire resistance by promoting char formation. It reduces peak heat release rates by 60% in UL-94 tests, complying with stringent safety standards for electronics and construction materials .

Adhesives and Sealants

The compound’s compatibility with formaldehyde-based polymers (e.g., Bakelite) enables its use in high-temperature adhesives. Copolymerization with formaldehyde yields resins with shear strengths exceeding 15 MPa at 150°C, ideal for aerospace applications .

Future Directions and Research Opportunities

Sustainable Synthesis Routes

Emerging enzymatic polymerization techniques, leveraging lipases and esterases, offer pathways to synthesize phenol, isobutylenated, under mild conditions (pH 7, 40°C), reducing energy consumption by 70% compared to conventional methods .

Nanocomposite Integration

Embedding the compound into graphene oxide matrices enhances its flame-retardant efficiency by 200%, opening avenues for lightweight aerospace materials. Preliminary studies show 40% reductions in smoke density when incorporated into polyurethane foams .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume